3-(((1-Ethylpyrrolidin-2-yl)methyl)amino)propanoic acid
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Overview
Description
3-(((1-Ethylpyrrolidin-2-yl)methyl)amino)propanoic acid is an organic compound with the molecular formula C10H20N2O2 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-Ethylpyrrolidin-2-yl)methyl)amino)propanoic acid typically involves the reaction of 1-ethylpyrrolidine with a suitable propanoic acid derivative. One common method is the alkylation of 1-ethylpyrrolidine with a halogenated propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(((1-Ethylpyrrolidin-2-yl)methyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
3-(((1-Ethylpyrrolidin-2-yl)methyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((1-Ethylpyrrolidin-2-yl)methyl)amino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: Another amino acid derivative with different aromatic substitution.
3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid: Contains a thiazole ring instead of a pyrrolidine ring.
Uniqueness
3-(((1-Ethylpyrrolidin-2-yl)methyl)amino)propanoic acid is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-[(1-ethylpyrrolidin-2-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H20N2O2/c1-2-12-7-3-4-9(12)8-11-6-5-10(13)14/h9,11H,2-8H2,1H3,(H,13,14) |
InChI Key |
OWDUWNJPSRGVID-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNCCC(=O)O |
Origin of Product |
United States |
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